mRNA-LNP Transfection Efficiency: C14 PEG-Lipid (ALC-0159) Outperforms C16 and C18 Analogs
In a systematic comparison of PEG-lipid acyl chain lengths for mRNA-LNP delivery, C14 PEG-lipid (based on a ditetradecylamine scaffold, known as ALC-0159) formulations at a 1% molar ratio achieved the highest transfection efficiency. This performance was superior to both C16-Ceramide-PEG and significantly higher than the C18 DSPE-PEG formulations, which mediated lower vaccination efficacy [1].
| Evidence Dimension | In vitro mRNA transfection efficiency / in vivo vaccination efficacy |
|---|---|
| Target Compound Data | ALC-0159 (C14) mRNA-LNPs: Highest observed transfection; comparable or superior in vivo vaccination efficacy. |
| Comparator Or Baseline | C16-Ceramide-PEG: Comparable but liver-biased accumulation. C18 DSPE-PEG: Lower in vivo vaccination efficacy. |
| Quantified Difference | C18 DSPE-PEG LNPs mediated lower vaccination efficacy. C14 and C16 showed comparable, high efficacy, but with distinct biodistribution profiles. |
| Conditions | In vitro cell-based assays and in vivo mouse SARS-CoV-2 Delta variant spike protein-encoded mRNA vaccine model. |
Why This Matters
Selecting ditetradecylamine as the chemical precursor for C14 PEG-lipids is critical for achieving maximal LNP potency, a fact that directly influences the sourcing of starting materials for vaccine-grade excipient manufacturing.
- [1] Miao, L. et al. (2025). Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. Journal of Controlled Release, 380, 108-124. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0168365925000811 View Source
